Einecs 233-852-9

Description

EINECS (European Inventory of Existing Commercial Chemical Substances) numbers are unique identifiers for chemicals marketed in the EU between January 1971 and September 1981. EINECS 233-852-9 corresponds to a specific chemical compound within this inventory. Based on contextual clues, EINECS entries typically include industrial chemicals, such as organometallics, surfactants, or halogenated compounds . For instance, lists EINECS entries for quaternary ammonium compounds (e.g., [91081-09-3]), which are structurally or functionally similar to many industrial surfactants. Without further structural data, we proceed with a generalized framework for comparing this compound to analogous compounds.

Properties

IUPAC Name |

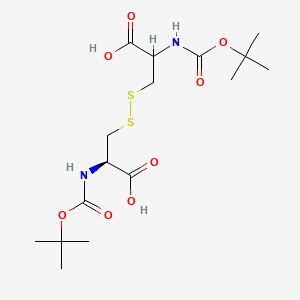

(2R)-3-[[2-carboxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]disulfanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H28N2O8S2/c1-15(2,3)25-13(23)17-9(11(19)20)7-27-28-8-10(12(21)22)18-14(24)26-16(4,5)6/h9-10H,7-8H2,1-6H3,(H,17,23)(H,18,24)(H,19,20)(H,21,22)/t9-,10?/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHDQAZHYHAOTKR-RGURZIINSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CSSCC(C(=O)O)NC(=O)OC(C)(C)C)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CSSCC(C(=O)O)NC(=O)OC(C)(C)C)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H28N2O8S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10389-65-8 | |

| Record name | N,N'-Bis(tert-butoxycarbonyl)-L-cysteine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010389658 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Nα,Nα′-di-Boc-L-cystine is synthesized through the protection of the amino groups of L-cystine with tert-butyloxycarbonyl (Boc) groups. The reaction typically involves the use of Boc anhydride in the presence of a base such as triethylamine. The reaction conditions often include an organic solvent like dichloromethane and are carried out at room temperature.

Industrial Production Methods: Industrial production of Nα,Nα′-di-Boc-L-cystine follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions: Nα,Nα′-di-Boc-L-cystine undergoes various chemical reactions, including:

Oxidation: The thiol groups in the cystine moiety can be oxidized to form disulfide bonds.

Reduction: The disulfide bonds can be reduced back to thiol groups using reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

Substitution: The Boc protecting groups can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA).

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or iodine in aqueous or organic solvents.

Reduction: DTT or TCEP in aqueous buffers.

Substitution: TFA in dichloromethane or other organic solvents.

Major Products Formed:

Oxidation: Formation of disulfide-linked cystine derivatives.

Reduction: Formation of free thiol-containing cysteine derivatives.

Substitution: Formation of free L-cystine after removal of Boc groups.

Scientific Research Applications

Nα,Nα′-di-Boc-L-cystine is widely used in scientific research due to its versatility:

Chemistry: Used as a building block in peptide synthesis and as a protecting group for amino acids.

Biology: Employed in the study of protein folding and disulfide bond formation.

Medicine: Investigated for its potential in drug delivery systems and as a precursor for cysteine-based drugs.

Mechanism of Action

The mechanism of action of Nα,Nα′-di-Boc-L-cystine involves its ability to form and break disulfide bonds. This property is crucial in protein chemistry, where disulfide bonds play a key role in maintaining protein structure and function. The compound can act as a disulfide bond donor or acceptor, facilitating the formation or reduction of disulfide bonds in proteins and peptides .

Comparison with Similar Compounds

Comparison with Similar Compounds

Methodological Framework for Comparison

To compare EINECS 233-852-9 with analogs, the following approaches are recommended:

Structural Similarity : Use cheminformatics tools (e.g., RASAR models) to identify compounds with shared functional groups or backbone structures .

Functional Equivalence : Compare applications (e.g., surfactants, catalysts) based on EINECS usage categories .

Toxicological and Environmental Profiles : Leverage QSAR (Quantitative Structure-Activity Relationship) models to predict toxicity and environmental persistence .

Hypothetical Data Table for Comparison

The table below illustrates a hypothetical comparison based on evidence-driven methodologies:

Key Findings from Evidence

- Coverage of EINECS Chemicals : A small subset of labeled compounds (e.g., 1,387 Annex VI chemicals) can predict properties for ~33,000 EINECS entries via similarity networks . This suggests this compound could be analyzed using existing datasets.

- Only ~10–17% of EINECS compounds can be accurately predicted, emphasizing the need for experimental validation .

- Speciation Importance : Analogous to arsenic compounds (), the toxicity and application of this compound may vary significantly with structural modifications (e.g., alkyl chain length or halogen substitution).

Case Studies of Similar Compounds

- Quaternary Ammonium Compounds (): These exhibit high antimicrobial activity but raise concerns about environmental persistence due to perfluoroalkyl chains.

- Halogenated Aromatics () : Compounds like 4-chloro-5-isopropylpyrrolotriazine share reactivity profiles with agrochemical intermediates. This compound could serve a similar role if it contains halogen substituents.

- Organometallic Esters (): (E)-4-methoxy-4-oxobut-2-enoic acid derivatives are used in polymer synthesis. This compound might differ in catalytic efficiency or thermal stability.

Challenges and Recommendations

- Data Gaps : The absence of structural data for this compound hinders direct comparisons. Public databases like PubChem or REACH dossiers should be consulted for definitive information .

- Experimental Validation : Follow protocols from and to characterize purity, spectroscopic data, and bioactivity.

- Regulatory Considerations : Align with ECHA guidelines for hazard communication, especially if this compound falls under restricted categories (e.g., PFAS or dioxin-like compounds) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.